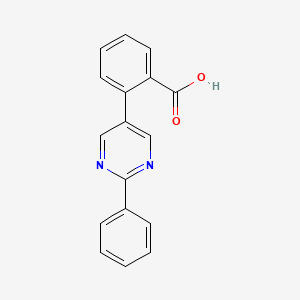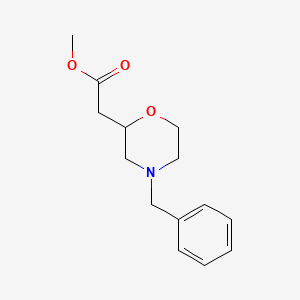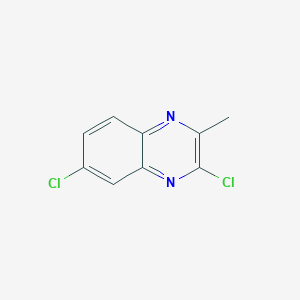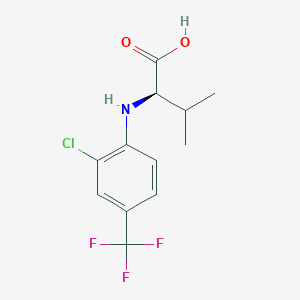
1-Androstene-3b-ol,17-one
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Androstene-3b-ol,17-one is typically synthesized through various chemical reactions, including cyclization reactions of different substrates, hydrogenation, and chemical transformation of carbonyl protecting groups . The preparation involves multiple steps to ensure the correct structural formation and functional group placement.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of engineered microorganisms, such as Mycobacterium strains, to biosynthetically transform phytosterols into steroidal compounds . This method is efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Androstene-3b-ol,17-one undergoes various chemical reactions, including:
Oxidation: Conversion to 1-androstenedione.
Reduction: Conversion to 1-testosterone.
Substitution: Functional group modifications at different positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various organic reagents depending on the desired functional group.
Major Products:
Oxidation: 1-androstenedione.
Reduction: 1-testosterone.
Substitution: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-Androstene-3b-ol,17-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on muscle growth and androgenic activity.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and muscle-wasting conditions.
Industry: Utilized in the production of dietary supplements aimed at enhancing athletic performance
Mecanismo De Acción
1-Androstene-3b-ol,17-one exerts its effects by being converted in the body to testosterone and other sex hormones . It acts as an anabolic androgenic steroid, promoting muscle growth and enhancing athletic performance. The compound interacts with androgen receptors, leading to increased protein synthesis and muscle hypertrophy .
Comparación Con Compuestos Similares
4-Androstene-3,17-dione (Androstenedione): A natural steroid hormone and a precursor to testosterone and estrogen.
1,4-Androstadiene-3,17-dione (Androstadienedione): Another steroidal compound used in the synthesis of steroid drugs.
Epiandrosterone: A metabolite of dehydroepiandrosterone with similar androgenic properties.
Uniqueness: 1-Androstene-3b-ol,17-one is unique due to its specific structural configuration, which allows it to be an effective prohormone for 1-testosterone. Its ability to be orally active and its potent anabolic effects make it distinct from other similar compounds .
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12?,13?,14-,15-,16-,18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMROBVXGSLPAY-OFLQVFCSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(C=CC(C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















